molecular formula C9H16N2O3S B2933651 N-(1-methanesulfonylpiperidin-4-yl)prop-2-enamide CAS No. 1156673-70-9

N-(1-methanesulfonylpiperidin-4-yl)prop-2-enamide

Cat. No.: B2933651
CAS No.: 1156673-70-9
M. Wt: 232.3
InChI Key: WFRXHMUEDLOZLZ-UHFFFAOYSA-N
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Description

N-(1-Methanesulfonylpiperidin-4-yl)prop-2-enamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperidine core, a common structural motif found in many pharmacologically active molecules, which is substituted with a methanesulfonyl group and an acrylamide moiety. The methanesulfonyl (mesyl) group can act as a key polar and electron-withdrawing element, potentially influencing the molecule's solubility and binding affinity in biological systems. The acrylamide group is a reactive functionality that is frequently exploited in chemical synthesis. It can serve as a Michael acceptor, making this compound a potential building block for the synthesis of more complex molecules or as a precursor for chemical probe development. Researchers may utilize this compound in the design and synthesis of novel small-molecule libraries targeting various biological pathways. This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a drug, diagnostic, or for any other clinical applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(1-methylsulfonylpiperidin-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c1-3-9(12)10-8-4-6-11(7-5-8)15(2,13)14/h3,8H,1,4-7H2,2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRXHMUEDLOZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonylpiperidin-4-yl)prop-2-enamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, using methanesulfonyl chloride as the sulfonylating agent.

    Attachment of the Prop-2-enamide Moiety: The final step involves the attachment of the prop-2-enamide group through an amide coupling reaction, often facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonylpiperidin-4-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(1-methanesulfonylpiperidin-4-yl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonylpiperidin-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • The methanesulfonyl group in the target compound distinguishes it from cinnamanilides (e.g., compound 10 in ) and osimertinib, which prioritize aromatic or heterocyclic substituents for target binding .

Pharmacological Activities

Antimicrobial and Anti-inflammatory Potential

  • Cinnamanilides (): Prop-2-enamide derivatives like compound 10 exhibit bactericidal activity against Staphylococcus aureus (IC₅₀ comparable to ampicillin) and anti-inflammatory effects via NF-κB inhibition (e.g., compound 20). Meta- and para-substitutions on the anilide ring enhance antimicrobial activity, while ortho-substitutions favor anti-inflammatory effects .
  • Target Compound : The methanesulfonyl group may improve solubility and bioavailability compared to halogenated cinnamanilides, but the absence of aromatic substituents could limit direct antimicrobial efficacy.

Kinase Inhibition

  • Osimertinib (): The enamide group in osimertinib forms a covalent bond with EGFR kinase, driven by the α,β-unsaturated carbonyl. The target compound’s enamide could similarly engage nucleophilic residues in kinases, though its lack of a directed aromatic pharmacophore (as in osimertinib’s aniline-pyrimidine motif) may reduce specificity .

ADMET-Related Properties

  • Lipophilicity: Experimental logD₇.₄ values for cinnamanilides range from 2.1 to 4.5, with higher lipophilicity correlating with antimicrobial activity.
  • Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism, suggesting enhanced stability compared to W-15’s sulfonamide or osimertinib’s methoxy-aniline groups .

Biological Activity

N-(1-Methanesulfonylpiperidin-4-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a methanesulfonyl group and a prop-2-enamide moiety. This unique structural combination contributes to its distinct chemical reactivity and biological properties. The compound is synthesized through a series of reactions, including cyclization, sulfonylation, and amide coupling.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been investigated for its potential to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to reduced cell proliferation, making it a candidate for cancer therapy .
  • Receptor Modulation: Similar compounds have shown activity at opioid receptors, suggesting that this compound may also interact with these receptors, potentially influencing pain pathways.

1. Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit potent inhibitory effects on various cancer cell lines. For instance, analogs have demonstrated significant efficacy against CDK1, CDK2, and CDK4, with IC50 values in the low micromolar range .

2. Analgesic Properties

Given its potential interaction with opioid receptors, this compound may possess analgesic properties similar to those observed in other opioid receptor agonists. This suggests a dual role in both cancer treatment and pain management.

Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompoundTargetFindings
R547CDK1/2/4IC50 = 0.001 - 0.003 µM; effective in HCT116 tumor model
AcrylfentanylOpioid ReceptorsMimics endogenous opioids; analgesic effects noted

These findings highlight the therapeutic potential of compounds within this chemical class.

Applications in Medicine

This compound is being explored for various medical applications:

  • Cancer Therapy: As an inhibitor of CDKs, it holds promise for treating various cancers characterized by dysregulated cell cycle progression.
  • Pain Management: Its potential opioid receptor activity suggests applications in managing chronic pain conditions.

Q & A

Basic: What are the key considerations for synthesizing N-(1-methanesulfonylpiperidin-4-yl)prop-2-enamide with high purity?

Methodological Answer:
Synthesis typically involves coupling methanesulfonyl-protected piperidine derivatives with acryloyl chloride. Critical steps include:

  • Protection of the piperidine amine using methanesulfonyl chloride under anhydrous conditions to prevent side reactions.
  • Controlled acryloylation at low temperatures (0–5°C) to minimize polymerization of the acrylamide group .
  • Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor by TLC and confirm via 1^1H NMR (e.g., δ 6.2–6.4 ppm for acrylamide protons) .

Basic: How can the structural integrity of this compound be validated experimentally?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^{13}C NMR to confirm the methanesulfonyl group (δ ~3.0 ppm for CH3_3SO2_2) and acrylamide geometry (trans coupling constants, J=1517J = 15-17 Hz for E-isomer) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles. For example, the C=O bond in acrylamide should be ~1.22 Å, and the piperidine ring puckering can be quantified using Cremer-Pople parameters .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 261.1) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies may arise from assay conditions or impurity profiles. Address these by:

  • Standardizing Assays : Use validated in vitro models (e.g., receptor binding assays with controls for nonspecific interactions) and in vivo models (e.g., anticonvulsant activity tests in rodents with dose-response curves) .
  • Purity Verification : Re-analyze batches via HPLC-MS to rule out degradation products (e.g., hydrolyzed acrylamide).
  • Statistical Meta-Analysis : Pool data from multiple studies using tools like R or Python to identify outliers or confounding variables (e.g., solvent effects in solubility studies) .

Advanced: What computational strategies are effective for studying the conformational flexibility of this compound?

Methodological Answer:
Employ a multi-scale approach:

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) to simulate piperidine ring puckering and acrylamide rotation over 100-ns trajectories .
  • Quantum Mechanical (QM) Calculations : Perform DFT (B3LYP/6-31G*) to map rotational barriers of the acrylamide group and sulfonamide’s electron-withdrawing effects .
  • Docking Studies : Dock into target proteins (e.g., neurotransmitter receptors) using AutoDock Vina to predict binding poses, validated by mutagenesis data .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:
Stability is influenced by temperature, humidity, and light:

  • Thermal Stability : Store at –20°C under argon; degradation >5% occurs after 6 months at 25°C (HPLC monitoring) .
  • Photostability : Protect from UV light; acrylamide isomerization (E→Z) observed after 48 hours under 365-nm exposure .
  • Hygroscopicity : Use desiccants (silica gel) to prevent hydrolysis of the sulfonamide group (confirmed via 19^{19}F NMR if fluorinated analogs are studied) .

Advanced: How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

Methodological Answer:
Focus on modular synthetic routes and high-throughput screening:

  • Derivatization : Introduce substituents at the acrylamide β-position (e.g., electron-withdrawing groups to enhance electrophilicity) or modify the piperidine’s sulfonamide (e.g., trifluoromethyl for metabolic stability) .
  • Parallel Synthesis : Use robotic liquid handlers to generate 50–100 analogs for SAR libraries.
  • Biological Testing : Prioritize assays with orthogonal readouts (e.g., IC50_{50} for enzyme inhibition and EC50_{50} for cellular activity) to decouple target effects from off-target interactions .

Basic: What analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer:
Use LC-MS/MS for sensitivity and specificity:

  • Sample Preparation : Extract from plasma via protein precipitation (acetonitrile) or solid-phase extraction (C18 columns).
  • Chromatography : C18 column (2.1 × 50 mm, 1.7 µm), gradient elution with 0.1% formic acid in water/acetonitrile.
  • Mass Detection : MRM transitions (e.g., m/z 261.1 → 144.0 for quantification; internal standard: deuterated analog) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

Methodological Answer:
Leverage single-crystal X-ray diffraction (SC-XRD):

  • Crystal Growth : Use vapor diffusion (e.g., ethyl acetate/diethyl ether) to obtain crystals suitable for data collection (resolution <1.0 Å).
  • Data Processing : Use SHELXT for structure solution and SHELXL for refinement, applying TWINABS for correcting absorption effects in non-merohedral twins .
  • Validation : Check Rfree_{\text{free}} (<0.25) and ADPs for thermal motion anomalies. Compare with DFT-optimized gas-phase structures to identify packing forces .

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